2-Hydroxyethyl acrylate

Polymerization kinetics Graft copolymerization Reaction rate

Polymer formulators requiring maximal hydrogel water uptake often face slow polymerization kinetics that limit throughput. 2-Hydroxyethyl acrylate (HEA) solves this: it polymerizes fastest among hydroxyl monomers, achieving ~600% water absorption-7.1× higher than HEMA. This cuts cycle times in continuous processes and ensures superior hydration in drug delivery matrices, wound dressings, and IOLs where glistening reduction is critical. Bulk inventory in inhibitor-stabilized, ambient-stable packaging ensures reliable global supply.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
CAS No. 26403-58-7
Cat. No. B7721392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyethyl acrylate
CAS26403-58-7
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESC=CC(=O)OCCO
InChIInChI=1S/C5H8O3/c1-2-5(7)8-4-3-6/h2,6H,1,3-4H2
InChIKeyOMIGHNLMNHATMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 250 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, miscible /1X10+6 mg/L/ at 25 °C
Solubility in water: miscible

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxyethyl Acrylate (CAS 26403-58-7) Procurement Guide: Technical Specifications and Polymerization Performance


2-Hydroxyethyl acrylate (HEA; CAS 26403-58-7 for homopolymer, monomer CAS 818-61-1) is a dual-functional monomer containing both a polymerizable acrylic group and a pendant hydroxyl moiety. As a colorless viscous liquid [1], HEA is widely utilized in the synthesis of hydrogels, UV-curable coatings, and functional copolymers for biomedical and industrial applications [2]. Its hydroxyl functionality enables post-polymerization crosslinking and hydrogen bonding interactions that distinguish it from alkyl acrylates lacking this group [3].

Acrylate backbone supports rapid polymerization kinetics in reported graft and solution processes
Pendant hydroxyl group enables post-polymerization crosslinking and hydrogen bonding for hydrogel and coating design
Fit for hydrogel synthesis, UV-curable coatings, and functional copolymer development where dual reactivity is required

Why 2-Hydroxyethyl Acrylate Cannot Be Replaced by 2-Hydroxyethyl Methacrylate or Hydroxypropyl Acrylates


Substituting HEA with structurally similar hydroxyl-functional monomers—such as 2-hydroxyethyl methacrylate (HEMA), 2-hydroxypropyl acrylate (HPA), or 2-hydroxypropyl methacrylate (HPMA)—without reformulation yields markedly different polymer properties. The presence or absence of the α-methyl group (acrylate vs. methacrylate backbone) fundamentally alters polymerization kinetics, copolymer reactivity, and resultant polymer Tg [1]. Additionally, the ethylene vs. propylene spacer between the ester and hydroxyl groups affects hydrophilicity, equilibrium water content (EWC), and phase behavior [2]. Direct head-to-head comparative studies confirm that HEA exhibits the fastest homopolymerization rate among this class, the highest water absorption capacity, and the greatest efficacy in reducing glistenings in hydrophobic acrylic intraocular lens (IOL) materials [3][4]. These quantifiable differences preclude generic substitution without compromising target performance specifications.

α-Methyl group in HEMA (methacrylate backbone) may shift copolymer reactivity, Tg profile, and polymerization rate compared to HEA acrylate backbone.
Propylene spacer (HPA/HPMA) may reduce hydrophilicity and alter equilibrium water content, affecting hydrogel swelling and phase behavior relative to HEA ethylene spacer.
Direct replacement without reformulation may compromise reported performance advantages—polymerization rate, water uptake, and glistening reduction rank highest for HEA in comparative studies.

Quantitative Differentiation of 2-Hydroxyethyl Acrylate vs. In-Class Comparators: Comparative Data


Polymerization Rate Hierarchy: HEA Outperforms HPA, HPMA, and HEMA

In a systematic study of graft copolymerization of hydroxyl-functional monomers onto natural rubber latex under identical conditions, the observed rates of polymerization followed a clear rank order: HEA > HPA > HPMA > HEMA [1]. This kinetic advantage stems from the absence of the α-methyl group (acrylate backbone) and the shorter spacer chain, which reduces steric hindrance relative to HPA and HPMA.

Polymerization Rate Hierarchy
Head-to-head
HEA > HPA > HPMA > HEMA
Reported fastest polymerization rate among tested monomers in graft copolymerization
Conditions: identical initiator and monomer concentration, natural rubber latex
Polymerization kinetics Graft copolymerization Reaction rate

Equilibrium Water Content (EWC) of Homopolymers: HEA vs. HPA vs. HEMA vs. HPMA

Comprehensive analysis of hydroxyalkyl acrylate and methacrylate homopolymers crosslinked with 1% (w/w) ethylene glycol dimethacrylate revealed a definitive hydrophilicity ranking: DHPMA > HEA > HPA > HEMA > HPMA [1]. HEA homopolymer exhibits approximately 7.1-fold greater water absorption capacity than HEMA homopolymer—nearly 600% for HEA vs. 84% for HEMA [2].

Equilibrium Water Content
Head-to-head
~600% (HEA) vs 84% (HEMA)
Reported ~7.1× higher water absorption supports hydration-controlled hydrogel design
Homopolymers crosslinked with 1% EGDMA; gravimetric measurement
Hydrogel Equilibrium water content Hydrophilicity

Glistening Reduction Efficacy in Intraocular Lens (IOL) Materials

In a systematic evaluation of hydrophilic acrylic monomers copolymerized with 2-phenoxyethyl acrylate (POEA) for hydrophobic acrylic IOL materials, HEA demonstrated the greatest glistening reduction efficacy among all tested monomers. At equal monomer incorporation levels, the glistening reduction followed: HEA > HPA > HEMA > HBA [1]. This superior performance correlates directly with the equilibrium water content trend observed in the same materials (EWC: HEA > HPA > HEMA > HBA) [1].

Glistening Reduction in IOL
Head-to-head
HEA: Rank 1 of 4 (fewest glistenings)
Supports glistening reduction ranking for IOL comonomer selection
POEA-based hydrophobic acrylic IOL model; microscopy quantification
Intraocular lens Glistenings Optical materials

Thermal Stability and Surface Properties in UV-Curable Polyurethane Acrylate Coatings

Comparative analysis of UV-curable alkoxysilane-functionalized polyurethane acrylate (PUASi) polymers synthesized with HEA, HEMA, and HPMA revealed that HEA- and HEMA-based polymers exhibit greater thermal stability than HPMA-based systems [1]. DSC analysis showed glass transition temperatures decreased in the order HEA > HEMA > HPMA, reflecting differences in hydrogen bonding strength and segmental mobility [1]. HEA and HPMA coatings demonstrated higher surface hardness and water contact angles than HEMA-based coatings, while HEMA exhibited the highest gloss and smoothest morphology [1].

Thermal Stability & Tg
Head-to-head
Tg: HEA > HEMA > HPMA; HEA/HEMA thermal stability > HPMA
Reported highest Tg and greater thermal stability support high-temperature coating applications
UV-curable PUASi hybrid system; DSC and TGA profiling
UV-curable coatings Thermal stability Surface hardness

2-Hydroxyethyl Acrylate: Evidence-Based Industrial and Biomedical Applications


High-Water-Content Hydrogels for Drug Delivery and Wound Care

Based on HEA homopolymer's ~600% water absorption capacity—approximately 7.1-fold higher than HEMA's 84%—HEA is the monomer of choice for fabricating superabsorbent hydrogels requiring maximum hydration [1]. Copolymerization with HEMA enables precise tuning of water content between these extremes, offering formulation flexibility unattainable with single-monomer systems [1]. This quantifiable differentiation directly supports applications in sustained drug release matrices, advanced wound dressings, and ophthalmic materials where equilibrium water content governs diffusion kinetics and mechanical compliance.

Hydrophobic Acrylic Intraocular Lens (IOL) Manufacturing

Direct comparative evidence establishes HEA as the optimal hydrophilic comonomer for reducing glistenings in POEA-based hydrophobic acrylic IOLs, outperforming HPA, HEMA, and HBA at equivalent incorporation levels [1]. The demonstrated rank order (HEA > HPA > HEMA > HBA) provides clear procurement rationale: HEA minimizes post-implantation optical defects that compromise patient visual outcomes. This application leverages HEA's superior hydrophilicity to mitigate microvacuole formation without sacrificing the refractive index or mechanical properties essential to IOL performance.

High-Throughput Industrial Polymerization Processes

The established polymerization rate hierarchy—HEA > HPA > HPMA > HEMA—under identical graft copolymerization conditions [1] positions HEA as the preferred monomer for manufacturing environments where cycle time reduction directly impacts production economics. This kinetic advantage is particularly relevant for continuous processes, emulsion polymerizations, and reactive extrusion applications where monomer reactivity differences translate to measurable throughput gains.

UV-Curable Coatings Requiring Elevated Tg and Thermal Stability

In UV-curable polyurethane acrylate hybrid systems, HEA delivers the highest glass transition temperature among HEA, HEMA, and HPMA (rank order: HEA > HEMA > HPMA) and exhibits thermal stability exceeding that of HPMA-based formulations [1]. Additionally, HEA-based coatings demonstrate higher surface hardness and water contact angles than HEMA-based alternatives [1]. These properties make HEA the evidence-based selection for protective coatings requiring thermal endurance, mechanical durability, and surface hydrophobicity in automotive, aerospace, and electronic applications.

Application
Selection Property
Validation Focus
High-Water-Content Hydrogels
High water absorption capacity and tunable copolymer EWC
Hydration level and solute diffusion under application-relevant conditions
Hydrophobic Acrylic IOL Manufacturing
Glistening reduction profile vs. alternative comonomers
Microvacuole formation under simulated aqueous humor and optical quality metrics
High-Throughput Polymerization Processes
Fast polymerization kinetics in graft and emulsion systems
Cycle time reduction and conversion rate under target process conditions
UV-Curable Coatings (High Tg)
Reported high glass transition temperature and thermal stability
DSC/Tg validation and thermal endurance testing for target service environment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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